An In-depth Technical Guide to 6-Fluoro-4-methyl-1H-indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Fluoro-4-methyl-1H-indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 6-fluoro-4-methyl-1H-indole, a fluorinated indole derivative with potential applications in drug discovery and materials science.
Core Molecular Attributes
CAS Number: 885521-06-2[2]
Molecular Formula: C₉H₈FN[2]
Molecular Weight: 149.16 g/mol [2]
Chemical Structure
Caption: 2D Structure of 6-fluoro-4-methyl-1H-indole
Physicochemical Properties
| Property | Value | Source |
| Appearance | Likely a solid | Inferred from related indoles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Poorly soluble in water. | Inferred from related indoles |
Spectroscopic Data
Detailed experimental spectroscopic data for 6-fluoro-4-methyl-1H-indole is not widely published. However, predicted and comparative data from similar structures can provide valuable insights for characterization.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The fluorine atom at the 6-position will cause characteristic splitting patterns for the adjacent aromatic protons. For comparison, the ¹H NMR spectrum of the related compound 6-fluoro-3-methyl-1H-indole in CDCl₃ shows a singlet for the NH proton around 7.88 ppm, aromatic protons between 6.91 and 7.49 ppm, and a singlet for the methyl group at 2.34 ppm.[3]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and nitrogen atoms will show characteristic chemical shifts. For comparison, the ¹³C NMR spectrum of 6-fluoro-3-methyl-1H-indole in CDCl₃ shows signals for the fluorinated aromatic carbons in the range of 97.21 to 161.10 ppm and a signal for the methyl carbon at 9.72 ppm.[3]
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. For instance, the ¹⁹F NMR chemical shift for 6-fluoro-3-methyl-1H-indole in CDCl₃ is reported at -121.75 ppm.[3]
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 149.06, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the indole ring system.
Synthesis
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
A plausible synthetic route to 6-fluoro-4-methyl-1H-indole via the Fischer indole synthesis is outlined below.
Caption: Plausible Fischer Indole Synthesis of 6-fluoro-4-methyl-1H-indole
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-Fluoro-5-methylphenyl)hydrazine
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Diazotization: Dissolve 3-fluoro-5-methylaniline in a suitable acidic solution (e.g., hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir for 30 minutes to form the corresponding diazonium salt.
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Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Basify the reaction mixture with a strong base (e.g., sodium hydroxide) to precipitate the hydrazine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-fluoro-5-methylphenyl)hydrazine.
Step 2: Synthesis of 6-Fluoro-4-methyl-1H-indole
-
Hydrazone Formation: Dissolve the crude (3-fluoro-5-methylphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess of a suitable ketone or aldehyde (in this case, propionaldehyde would be a logical choice to form the unsubstituted pyrrole ring) and a catalytic amount of acid (if not already in an acidic solvent).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC).
-
Cyclization: Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to an elevated temperature (typically 80-150 °C, depending on the catalyst) and monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the excess acid with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 6-fluoro-4-methyl-1H-indole.
Reactivity and Potential Applications
The indole nucleus is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The presence of the fluorine atom at the C6 position and the methyl group at the C4 position will influence the regioselectivity of such reactions through their electronic effects.
Rationale in Drug Discovery:
The incorporation of a fluorine atom into a drug candidate can lead to several beneficial effects:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.
Given these properties, 6-fluoro-4-methyl-1H-indole serves as a valuable building block for the synthesis of novel bioactive molecules. Potential therapeutic areas where this scaffold could be explored include:
-
Oncology: Many indole derivatives exhibit anticancer properties.
-
Neurology: The indole nucleus is present in many neurotransmitters and CNS-active drugs.
-
Infectious Diseases: Fluorinated indoles have shown promise as antiviral and antibacterial agents.
Safety and Handling
Hazard Statements (Presumed):
-
Harmful if swallowed.
-
Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
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Wash hands and exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible with strong oxidizing agents.
Conclusion
6-Fluoro-4-methyl-1H-indole is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of indole-based compounds. While detailed experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling, drawing upon established chemical principles and data from closely related analogues. Further research into the biological activities of derivatives of 6-fluoro-4-methyl-1H-indole is warranted to fully explore its therapeutic potential.
References
-
Home Sunshine Pharma. (n.d.). 6-Fluoro-1H-indole-4-carboxylic Acid Methyl Ester CAS 1082040-43-4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
AutePharm. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-2-methyl-1H-indole. Retrieved from [Link]
-
Organic Letters. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Watson International. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4 HNMR. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-1H-indole-4-carboxylic acid methyl ester. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Fluoro-1-methyl-1H-indole | CAS#:441715-92-0. Retrieved from [Link]
-
AOBChem USA. (n.d.). 6-fluoro-1-methyl-1H-indole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (1975). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). MGM-15. Retrieved from [Link]
-
PubMed. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Retrieved from [Link]
Sources
- 1. 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-4-methyl-1H-indole - CAS:885521-06-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. rsc.org [rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
